![molecular formula C15H18N2O5 B4614573 4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4614573.png)

4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid

Descripción general

Descripción

4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid is a chemical compound with significant relevance in medicinal chemistry due to its structural complexity and potential biological activities. This compound belongs to a class of organic molecules that are characterized by the presence of morpholine, an oxygen-containing heterocycle, and a butanoic acid moiety, indicating its multifaceted chemical nature and synthesis interest (Popova & Trifonov, 2015).

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds like 4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid, typically involves multi-step organic reactions. These reactions often start from vicinal amino alcohols, oxiranes, or aziridines. The synthesis routes are tailored to incorporate the desired functional groups through controlled reactions, demonstrating the compound's synthetic complexity and the versatility of morpholine as a building block in organic synthesis (Palchikov, 2013).

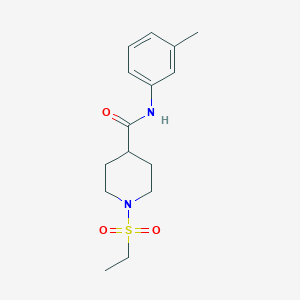

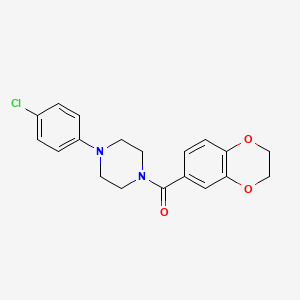

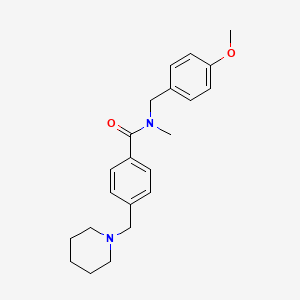

Molecular Structure Analysis

The molecular structure of this compound features a morpholine ring, which contributes to its biological activity and physicochemical properties. Morpholine rings are known for their role as catalysts, auxiliaries, and building blocks in medicinal and organic chemistry, indicating the structural significance of morpholine in this compound (Palchikov, 2013).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are influenced by the presence of the morpholine ring. This ring structure can participate in various chemical reactions, including substitutions and ring-opening reactions, due to its nucleophilic character. The chemical properties of this compound are thus defined by the reactive nature of both the morpholine moiety and the carboxylic acid group, allowing for a wide range of chemical transformations (Asif & Imran, 2019).

Physical Properties Analysis

While specific research on the physical properties of 4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid is limited, the properties can be inferred from similar morpholine derivatives. Such compounds typically exhibit moderate solubility in water and organic solvents, which can be attributed to the balance between the polar morpholine ring and the non-polar phenyl group. The compound's physical state, melting point, and solubility are crucial for its application in synthesis and potential biological activities (Popova & Trifonov, 2015).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards nucleophiles and electrophiles, derived from the morpholine ring and carboxylic acid moiety. This dual reactivity allows for a range of chemical modifications, making the compound a versatile intermediate in organic synthesis. The compound's reactivity is further influenced by the presence of the amino group, which can participate in forming amide bonds, highlighting its utility in synthesizing more complex molecules (Popova & Trifonov, 2015).

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Derivatives of 4-aminophenylalkanoic acids, involving 3-morpholinone or 2-morpholine rings, have been investigated for potential anti-inflammatory activity, although pharmacological evaluations did not yield noteworthy results (Picciola et al., 1981).

Enzyme Activity Assay Development

D-Kynurenine, chemically related to the compound , has been utilized in assays to measure D-amino acid oxidase activity. This approach highlights the use of related compounds in developing biochemical assays for enzyme activity studies (Song et al., 2010).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, related to the compound of interest, has been synthesized for applications in peptidomimetic chemistry, demonstrating the compound's relevance in synthesizing peptides and peptidomimetics (Sladojevich et al., 2007).

Reaction Mechanism Studies

Studies on the interaction of 4-oxobutanoic acids with (aminophenyl)methanol offer insights into reaction mechanisms and the formation of complex heterocyclic compounds, highlighting the compound's role in synthetic organic chemistry (Amalʼchieva et al., 2022).

Molecular Structure and Spectroscopic Analysis

Research on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves spectroscopic analysis and molecular structure determination, demonstrating the compound's application in understanding molecular interactions and properties (Raju et al., 2015).

Propiedades

IUPAC Name |

4-[3-(morpholine-4-carbonyl)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(4-5-14(19)20)16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-17/h1-3,10H,4-9H2,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSNWELMKLHCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)

![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4614510.png)

![2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614511.png)

![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)

![2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4614521.png)

![3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4614522.png)

![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B4614540.png)

![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)

![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4614564.png)

![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)